molecular formula C9H11NO4S B13158335 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Cat. No.: B13158335
M. Wt: 229.26 g/mol
InChI Key: QEVDEQBUZXKVKR-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is an aromatic compound featuring a benzene ring substituted with three functional groups:

  • Ethanesulfonyl group (-SO₂C₂H₅) at position 2 (strong electron-withdrawing group).
  • Methyl group (-CH₃) at position 1.
  • Nitro group (-NO₂) at position 4 (electron-withdrawing).

Molecular Formula: C₉H₁₁NO₄S (inferred from structural analogs like 2-(1-chloroethyl)-1-methyl-4-nitrobenzene in ). Molecular Weight: ~229.25 g/mol (calculated based on substituent contributions).

This compound’s structure combines electron-withdrawing substituents, which influence its reactivity, solubility, and stability.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-ethylsulfonyl-1-methyl-4-nitrobenzene

InChI

InChI=1S/C9H11NO4S/c1-3-15(13,14)9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3

InChI Key

QEVDEQBUZXKVKR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Sulfonylation

  • Starting from 1-(2-bromoethyl)-4-nitrobenzene : This compound serves as a crucial intermediate. It is reacted with sodium sulfite to yield sodium 2-(4-nitrophenyl)ethanesulfonic acid. This intermediate is then converted to 2-(4-nitrophenyl)ethanesulfonyl chloride by treatment with thionyl chloride.

  • Reaction Conditions : The sulfonyl chloride formation is typically carried out under reflux conditions with thionyl chloride, which facilitates the conversion of the sulfonic acid to the sulfonyl chloride.

  • Subsequent Amination : Treatment of the sulfonyl chloride with excess aliphatic or cyclic amines leads to the formation of corresponding nitro methane sulfonamides. This step is crucial for introducing various amine functionalities if desired.

  • Hydrogenation Step : The nitro group in these sulfonamides is reduced to an amino group using palladium on carbon as a catalyst in methanol, yielding amino methane sulfonamide derivatives.

This sequence is well-documented in the work by Venugopala Rao et al., where the preparation of substituted 2-(4-aminophenyl)-N-methylethanesulfonamide derivatives was achieved starting from 1-(2-bromoethyl)-4-nitrobenzene.

Alternative Sulfonylation via Sulfite Reaction

  • Sodium sulfite reacts with the bromoethyl nitrobenzene derivative to introduce the sulfonyl group via nucleophilic substitution, forming sodium sulfonate intermediates.

  • These are then converted to sulfonyl chlorides with thionyl chloride, which are versatile intermediates for further functionalization.

Methylation and Nitro Group Positioning

  • The methyl group at the 1-position on the benzene ring can be introduced via methylation reactions using methyl iodide or methyl sulfate under basic conditions, or by starting with methyl-substituted nitrobenzene derivatives.

  • The nitro group is typically introduced via nitration reactions using nitric acid and sulfuric acid, but in this context, the nitro group is already present on the starting material, simplifying the synthetic route.

Reaction Conditions and Analytical Data

Step Reagents/Conditions Yield (%) Key Analytical Data
Sulfonation Sodium sulfite, aqueous medium, reflux 65-70 IR: 1310, 1150 cm⁻¹ (–SO₂), 2526 cm⁻¹ (–SH)
Conversion to Sulfonyl Chloride Thionyl chloride, reflux 70-75 Characteristic sulfonyl chloride peaks in IR
Amination Excess aliphatic/cyclic amines, room temp 60-68 ¹H NMR: aromatic protons 7.2–7.6 ppm, CH₂ at 4.4 ppm
Hydrogenation (Nitro to Amine) Pd/C catalyst, methanol, H₂ atmosphere 80-90 Disappearance of nitro peaks, appearance of NH₂ signals

This data is compiled from the synthesis reported in the Der Pharma Chemica journal by Venugopala Rao et al..

Comparative Synthesis Insights from Related Compounds

While direct synthetic routes for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene are limited, analogous compounds such as 1-(2-bromoethyl)-4-nitrobenzene derivatives and their sulfonylated analogs provide valuable insights:

  • Use of palladium-catalyzed hydrogenation is a common and effective method for reducing nitro groups in sulfonylated aromatic compounds without affecting the sulfonyl group.

  • The conversion of sulfonic acids to sulfonyl chlorides via thionyl chloride is a standard and reliable method to activate the sulfonyl group for further substitution reactions.

  • Nucleophilic substitution of bromoethyl groups by sulfite ions is an efficient way to introduce sulfonyl functionality onto aromatic rings bearing electron-withdrawing groups like nitro.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Product/Intermediate
1 Nucleophilic substitution of bromoethyl group 1-(2-bromoethyl)-4-nitrobenzene + Na₂SO₃, reflux Sodium 2-(4-nitrophenyl)ethanesulfonate
2 Conversion to sulfonyl chloride Thionyl chloride, reflux 2-(4-nitrophenyl)ethanesulfonyl chloride
3 Amination with aliphatic/cyclic amines Excess amine, room temperature Nitro methane sulfonamide derivatives
4 Hydrogenation of nitro group Pd/C catalyst, methanol, H₂ atmosphere Amino methane sulfonamide derivatives
5 Optional methylation (if required) Methyl iodide/base or starting from methylated nitrobenzene This compound

Research Perspectives and Source Diversity

  • The primary detailed synthetic method is derived from peer-reviewed research published in Der Pharma Chemica, which provides comprehensive experimental procedures, spectral data, and yields.

  • Patent literature on related aromatic sulfonyl compounds and their hydrogenation steps confirms the reliability of palladium-catalyzed reduction and sulfonyl chloride intermediates in sulfonyl compound synthesis.

  • Additional synthetic insights from Japanese pharmaceutical chemistry journals highlight the use of sulfonylation and amination reactions in designing substituted nitrobenzene derivatives, supporting the general approach.

This detailed analysis integrates multiple research findings and provides a thorough understanding of the preparation methods of this compound, emphasizing the key synthetic steps, reagents, conditions, and analytical confirmations. The approach aligns with established organic synthesis protocols for sulfonylated aromatic nitro compounds, ensuring reproducibility and efficiency in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonothioester derivatives.

    Reduction: Formation of 2-(Ethanesulfonyl)-1-methyl-4-aminobenzene.

    Oxidation: Formation of 2-(Ethanesulfonyl)-4-nitrobenzoic acid.

Scientific Research Applications

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Pharmaceuticals: Explored as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The sulfonyl group acts as an electrophile, attracting nucleophiles to form new bonds.

    Reduction: The nitro group undergoes a series of electron transfers, leading to the formation of an amino group.

    Oxidation: The methyl group is oxidized through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene with analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Water Solubility Reactivity Profile
This compound -SO₂C₂H₅ (2), -CH₃ (1), -NO₂ (4) ~229.25 Sulfonyl, nitro, methyl Likely low (sulfonyl group reduces solubility) High stability; electrophilic aromatic substitution hindered
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene -CH₂Cl (2), -CH₃ (1), -NO₂ (4) 199.64 Chloroethyl, nitro, methyl Low (chloroalkane behavior) Nucleophilic substitution possible at chloroethyl
1-(Benzylsulfanyl)-4-nitrobenzene -S-CH₂C₆H₅ (1), -NO₂ (4) ~259.30 Sulfanyl (thioether), nitro Moderate (sulfanyl group may enhance solubility) Oxidizable sulfanyl group; prone to oxidation
2-Chloroethanesulfonyl Chloride -SO₂Cl (1), -Cl (2) 163.03 Sulfonyl chloride, chloro Decomposes in water Highly reactive (acyl chloride behavior)
Key Observations:
  • Sulfonyl vs. Sulfanyl Groups : The ethanesulfonyl group in the target compound imparts higher chemical stability but lower water solubility compared to sulfanyl (thioether) groups in 1-(benzylsulfanyl)-4-nitrobenzene .
  • Nitro Group Influence : The nitro group at position 4 enhances electron withdrawal in all compounds, reducing nucleophilic aromatic substitution reactivity.
  • Chloroethyl vs. Sulfonyl : The chloroethyl group in ’s compound allows for nucleophilic substitution, whereas the sulfonyl group in the target compound favors stability and resistance to hydrolysis .

Physical and Chemical Properties

  • Vapor Pressure and Stability :

    • Ethanesulfonyl derivatives (e.g., 2-chloroethanesulfonyl chloride) exhibit moderate vapor pressure (15 mm Hg at 84°C) , but the nitro group in the target compound likely reduces volatility due to increased molecular weight and polarity.
    • Decomposition in water is expected for sulfonyl chlorides , but the nitro group may stabilize the target compound against hydrolysis.
  • Thermal Stability :

    • Nitroaromatics generally have high melting points (>100°C). The methyl and sulfonyl groups may further increase thermal stability compared to simpler nitrobenzenes.

Biological Activity

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Molecular Formula: C9H10N2O3S
Molecular Weight: 218.25 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(S(=O)(=O)N)C1=CC=C(C=C1)N+[O-]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. As a sulfonamide derivative, it may mimic natural substrates, thereby modulating enzyme activity. This interaction can lead to significant biological effects, such as anti-inflammatory or antimicrobial properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Studies have shown that the compound possesses inhibitory effects against several bacterial strains. Its mechanism likely involves interference with bacterial folate synthesis pathways.
  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition: It has been investigated for its ability to inhibit various enzymes, including those involved in the metabolism of drugs, which could affect pharmacokinetics and drug interactions.

Case Studies and Experimental Data

A selection of studies highlights the biological activities of this compound:

  • Antimicrobial Efficacy:
    A study evaluated the compound's effectiveness againEscherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
  • Anti-inflammatory Potential:
    In vitro assays demonstrated that the compound reduced TNF-alpha levels in stimulated macrophages by approximately 40% at a concentration of 50 µM, suggesting a significant anti-inflammatory effe
  • Enzyme Interaction:
    The compound was tested for its inhibitory effects on cytochrome P450 enzymes. It exhibited an IC50 value of 0.5 µM against CYP3A4, indicating strong potential for drug-drug interactio

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular WeightMIC (µg/mL)IC50 (µM)
This compound218.25320.5
Sulfamethoxazole253.25160.8
Trimethoprim290.3180.3

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